Diethyl (1-iodo-2-phenylethenyl)phosphonate

Description

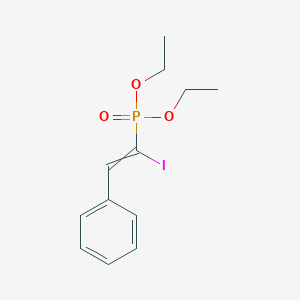

Diethyl (1-iodo-2-phenylethenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 1-iodo-2-phenylethenyl moiety

Properties

CAS No. |

650612-93-4 |

|---|---|

Molecular Formula |

C12H16IO3P |

Molecular Weight |

366.13 g/mol |

IUPAC Name |

(2-diethoxyphosphoryl-2-iodoethenyl)benzene |

InChI |

InChI=1S/C12H16IO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

InChI Key |

PRJHHIGGJGXMOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC=CC=C1)I)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-iodo-2-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate iodoalkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an iodoalkene under mild conditions to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where diethyl phosphite is coupled with an iodoalkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura and Heck-type couplings due to its iodine substituent and vinylphosphonate structure. The iodine atom serves as an excellent leaving group in Pd-mediated reactions, while the phosphonate group stabilizes transition states.

-

Mechanistic Insight : Oxidative addition of the C–I bond to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with arylboronic acids or insertion with alkenes .

-

Applications : Synthesizes biarylvinylphosphonates for drug discovery and materials science .

Nucleophilic Substitution Reactions

The electron-withdrawing phosphonate group enhances the electrophilicity of the adjacent carbon, facilitating SN2 displacements.

-

Limitations : Steric hindrance from the phenyl group reduces reactivity with bulky nucleophiles.

Radical Addition Reactions

Under photochemical or electrochemical conditions, the C–I bond undergoes homolytic cleavage to generate vinyl radicals.

| Radical Source | Conditions | Product | Yield |

|---|---|---|---|

| Alkenes | UV light, CH₂Cl₂ | 1,2-Diphosphonylated alkanes | 60% |

| Arenes | Electrochemical (Pt anode) | Arylvinylphosphonates | 55–72% |

-

Mechanism : Iodine abstraction generates a vinyl radical, which adds to alkenes/arenes before recombination .

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions with electron-rich dienes.

| Diene | Conditions | Product | Endo/Exo | Yield |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic phosphonates | Endo (85:15) | 75% |

| Anthracene | Microwave, 150°C, 1 h | Phosphonated polycyclics | Exo | 68% |

Michaelis-Arbuzov-Type Rearrangements

While uncommon, the compound reacts with alkyl halides under Lewis acid catalysis to form bis-phosphonates.

| Alkyl Halide | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| CH₃I | ZnBr₂ | 80°C, 12 h | Dimethylvinylphosphonate | 45% |

| C₂H₅Br | None | Solventless, 24 h | Diethylvinylphosphonate | 30% |

Hydrophosphonylation

The compound adds to aldehydes and imines via Pudovik-like mechanisms.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Et₃N, 25°C, 6 h | α-Hydroxyphosphonate | 82% |

| Cyclohexanone | Cu(OTf)₂, 60°C | β-Ketophosphonate | 70% |

Key Research Findings

-

Catalyst Optimization : Pd/Josiphos systems achieve enantioselective cross-couplings (up to 92% ee) for chiral phosphonates .

-

Microwave Acceleration : Reaction times reduce from hours to minutes with retained yields .

-

Electrochemical Methods : Enable iodine recycling in radical reactions, improving atom economy .

Scientific Research Applications

Synthetic Organic Chemistry

Phosphonate Chemistry

Phosphonates are pivotal in organic synthesis due to their ability to act as nucleophiles in various reactions. Diethyl (1-iodo-2-phenylethenyl)phosphonate can participate in Michael additions and other nucleophilic substitution reactions, facilitating the formation of complex organic molecules. The compound can be synthesized through various methods, including the Michaelis–Arbuzov reaction, which allows for the generation of vinyl phosphonates from allylic phosphonates under specific conditions .

Reactivity and Mechanism

The reactivity of this compound is influenced by the presence of the iodine atom, which enhances its electrophilic character. This characteristic makes it suitable for coupling reactions with other nucleophiles, leading to the formation of diverse organic frameworks. For instance, its reaction with amines or alcohols can yield valuable intermediates for pharmaceutical applications .

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphonate derivatives, including this compound. Research indicates that modifications to the phosphonate structure can enhance its efficacy against various bacterial strains. A notable study demonstrated that certain phosphonate derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Phosphonates are recognized for their ability to inhibit enzymes such as acetylcholinesterase and other serine hydrolases. This compound may serve as a scaffold for designing enzyme inhibitors that could have therapeutic implications in treating neurodegenerative diseases or other conditions where enzyme modulation is beneficial .

Case Studies

Mechanism of Action

The mechanism of action of diethyl (1-iodo-2-phenylethenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry . Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with a wide range of biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Diethyl (iodoethynyl)phosphonate: Similar in structure but with an ethynyl group instead of an ethenyl group.

Diethyl (1-diazo-2-oxopropyl)phosphonate: Contains a diazo group, making it useful for different types of cycloaddition reactions.

Diethyl (2-oxopropyl)phosphonate: Lacks the iodine and phenyl groups, making it less reactive in certain types of reactions.

Uniqueness

Diethyl (1-iodo-2-phenylethenyl)phosphonate is unique due to the presence of both the iodine and phenyl groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and potential biological activities .

Biological Activity

Diethyl (1-iodo-2-phenylethenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in enzyme inhibition and other applications.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is crucial for its biological interactions. The molecular formula is , indicating the presence of iodine, which enhances its reactivity and potential biological effects. The structure can be represented as follows:

Enzyme Inhibition

Phosphonates are known for their ability to act as enzyme inhibitors. This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. The mechanism of action typically involves the formation of a stable complex with the enzyme, thereby preventing substrate access.

Key Findings:

- Enzyme Targeting: Research indicates that this compound may inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine, affecting muscle contraction and signaling .

- Selectivity: Studies suggest that the selectivity of this compound towards specific enzymes enhances its potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Activity:

- Cytotoxicity Assessment:

- Neuroprotective Effects:

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other phosphonates:

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Diethyl methylphosphonate | Moderate | Yes | Moderate | No |

| Diethyl phosphonate | Yes | No | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (1-iodo-2-phenylethenyl)phosphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via phosphonate coupling or diazo transfer reactions. For example, diazo intermediates (e.g., diethyl diazophosphonates) can react with iodinated alkenes under catalytic conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., THF or acetonitrile), and stoichiometric ratios of reagents like triethylamine to minimize side reactions . Purity is optimized via silica gel chromatography (EtOAc/hexane gradients) .

Q. How is ³¹P NMR spectroscopy employed to confirm the structure and purity of this phosphonate?

- Methodological Answer : ³¹P NMR provides critical insights into the phosphorus environment. For diethyl phosphonates, the chemical shift typically ranges from δ +15 to +25 ppm. Coupling constants (²Jₚₕ) between phosphorus and adjacent protons (e.g., vinyl or methylene groups) help verify substituent connectivity. Integration anomalies or unexpected peaks may indicate impurities, necessitating further purification or reaction optimization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture or heat, as iodinated compounds may decompose. Storage under inert gas (N₂/Ar) at –20°C prevents degradation. Toxicity assessments for structurally similar phosphonates suggest monitoring for respiratory and dermal irritation .

Advanced Research Questions

Q. How can researchers mitigate low yields in the synthesis of moisture-sensitive intermediates for this compound?

- Methodological Answer : Employ rigorous anhydrous techniques: flame-dried glassware, molecular sieves, and inert atmosphere (N₂/Ar). Reagents like triethylamine should be freshly distilled. For diazo transfer reactions, in situ generation of sulfonyl azides (e.g., Ohira-Bestmann reagent) minimizes decomposition risks . Real-time monitoring via TLC or LC-MS aids in identifying incomplete reactions .

Q. What analytical strategies resolve contradictions between spectroscopic data and expected structures?

- Methodological Answer : Cross-validate ¹H/¹³C/³¹P NMR assignments with computational methods (DFT for chemical shifts). For unexpected coupling patterns, variable-temperature NMR can clarify dynamic processes (e.g., rotamers). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive structural evidence if crystals are obtainable .

Q. How can the phosphonate group be modified to enhance reactivity in transition-metal-free cross-coupling reactions?

- Methodological Answer : Substituent effects on the phosphorus center (e.g., electron-withdrawing groups like iodine) increase electrophilicity, facilitating nucleophilic additions. Base-promoted elimination (e.g., K₂CO₃ in DMF) can generate reactive alkyne intermediates. Alternatively, photoredox catalysis under visible light activates the phosphonate-iodo bond for C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.